molecular formula C12H16N2O2S2 B2956756 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole CAS No. 868216-92-6

1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

Cat. No.: B2956756
CAS No.: 868216-92-6
M. Wt: 284.39
InChI Key: FDKDRJICPRNFOL-UHFFFAOYSA-N
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Description

. This compound is characterized by its molecular structure, which includes a methylsulfonyl group, a phenylethylsulfanyl group, and a dihydroimidazole ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.

  • Industry: It may find use in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole typically involves multiple steps, starting with the preparation of the dihydroimidazole core. This can be achieved through the cyclization of an appropriate diamine with a suitable aldehyde or ketone under acidic or basic conditions. Subsequent functionalization introduces the methylsulfonyl and phenylethylsulfanyl groups through specific reactions such as sulfonylation and thiolation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to introduce oxygen functionalities.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable leaving group.

Major Products Formed:

Comparison with Similar Compounds

When compared to similar compounds, 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole stands out due to its unique structural features and potential applications. Similar compounds may include other sulfanyl-containing heterocycles and imidazole derivatives, each with their own distinct properties and uses.

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Properties

IUPAC Name

1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-10(11-6-4-3-5-7-11)17-12-13-8-9-14(12)18(2,15)16/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKDRJICPRNFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333056
Record name 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868216-92-6
Record name 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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